2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a hydrazinyl group, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate, followed by the reaction with N-(3,4-dichlorophenyl)-2-oxoacetamide. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts, such as acetic acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or basic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenated solvents, such as chloroform or dichloromethane, with appropriate nucleophiles
Major Products
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced hydrazine derivatives
Substitution: Formation of substituted indole or dichlorophenyl derivatives
Scientific Research Applications
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular functions.
Pathways: Modulation of signaling pathways, such as apoptosis and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-phenyl-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-chlorophenyl)-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dimethylphenyl)-2-oxoacetamide
Uniqueness
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide stands out due to the presence of the dichlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
765275-50-1 |
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Molecular Formula |
C17H12Cl2N4O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-13-6-5-11(7-14(13)19)22-16(24)17(25)23-21-9-10-8-20-15-4-2-1-3-12(10)15/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |
InChI Key |
BEEYJEYSYDDPBG-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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